

Application Notes: In Situ Hybridization for GPR81 mRNA Localization in Kidney

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Compound of Interest

Compound Name: GPR81 agonist 2

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Introduction

G protein-coupled receptor 81 (GPR81), also known as Hydroxycarboxylic Acid Receptor 1 (HCAR1), is the endogenous receptor for lactate.[1][2] Once considered merely a metabolic waste product, lactate is now recognized as a critical signaling molecule ("lactormone") involved in various physiological processes, including the regulation of lipolysis, inflammation, and vascular tone.[3][4][5] In the kidney, GPR81 plays a significant role in regulating renal vascular resistance and blood pressure.[2][6] Agonism of GPR81 has been shown to increase vascular resistance in the kidney, an effect potentially mediated by the endothelin system.[2][7] Understanding the precise localization of GPR81 mRNA is crucial for elucidating its function in renal pathophysiology and for the development of targeted therapeutics.

In situ hybridization (ISH) is a powerful molecular technique that allows for the precise localization of specific nucleic acid sequences (mRNA or DNA) within the morphological context of a tissue section.[8][9] This method provides spatial information on gene expression that cannot be obtained from techniques that require tissue homogenization, such as qPCR. This application note provides a summary of GPR81 mRNA localization in the kidney and a detailed protocol for its detection using chromogenic in situ hybridization.

Localization of GPR81 mRNA in the Kidney

Studies in multiple species have localized GPR81 mRNA to the renal microvasculature.[6] ISH experiments on mouse and dog kidneys have demonstrated specific expression patterns:

- Renal Cortex: GPR81 mRNA signal is predominantly found at the vascular pole of the glomeruli.[6][10] Expression is notable in the juxtaglomerular afferent arterioles.[6] Staining is also observed in the basal glomerular tuft.[6]
- Renal Medulla: Positive staining for GPR81 mRNA has also been reported in the medulla of the mouse kidney.[10]
- Cell-Specific Expression: Using fluorescence-activated cell sorting (FACS) followed by quantitative PCR, Gpr81 mRNA was found to be highly expressed in pericytes (PDGFR β + cells).[11] It was detected in only one of four samples of endothelial cells (CD31+) and was undetectable in renal tubule (LTL+) and macrophage (F4/80+) populations.[11] In dog kidneys, a less intense signal for GPR81 mRNA was also observed over tubular epithelial cells.[6]

Quantitative and Localization Data Summary

The following tables summarize the reported expression and localization of GPR81 mRNA in the kidney from experimental studies.

Table 1: GPR81 mRNA Localization in Kidney by In Situ Hybridization

Species	Kidney Region	Specific Location	Signal Intensity	Reference
Mouse	Cortex	Vascular pole of glomeruli, afferent arterioles, basal glomerular tuft	High	[6][10]
Medulla	General medullary tissue	Positive	[10]	
Dog	Cortex	Vascular pole of glomeruli, afferent arterioles	High	[6]
Cortex	Tubular epithelial cells	Less intense	[6]	

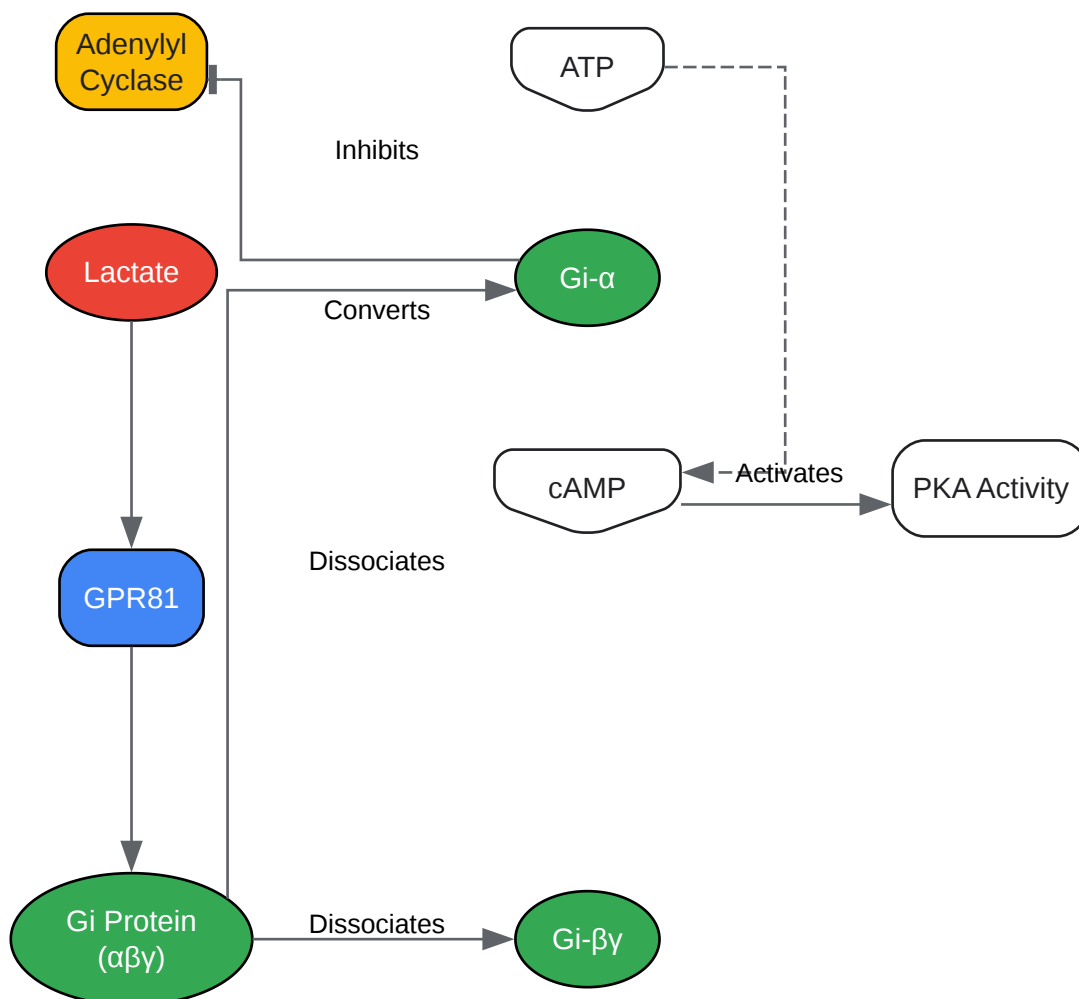
Table 2: Relative Gpr81 mRNA Expression in Sorted Renal Cells (Mouse)

Cell Type Marker	Cell Population	Gpr81 mRNA Expression Level	Reference
PDGFR β +	Pericytes	Highly Expressed	[11]
CD31+	Endothelial Cells	Low / Inconsistently Detected	[11]
LTL+	Renal Tubules	Undetectable	[11]
F4/80+	Macrophages	Undetectable	[11]

GPR81 Signaling Pathway

Lactate binding to GPR81 activates the coupled inhibitory G protein (Gi). The Gi-alpha subunit then dissociates and inhibits the enzyme adenylyl cyclase. This action reduces the conversion

of ATP to cyclic AMP (cAMP), lowering intracellular cAMP levels and subsequently decreasing the activity of downstream effectors like Protein Kinase A (PKA).^{[3][12]}



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Caption: Canonical GPR81 signaling pathway.

Protocols

Detailed Protocol: Chromogenic In Situ Hybridization for GPR81 mRNA in Kidney Tissue

This protocol describes a non-radioactive method for detecting GPR81 mRNA in frozen kidney sections using digoxigenin (DIG)-labeled riboprobes.

I. Materials and Reagents

- Tissue: Freshly dissected mouse or dog kidney
- Fixative: 4% Paraformaldehyde (PFA) in PBS
- Cryoprotectant: 20% or 30% Sucrose in PBS
- Embedding Medium: OCT compound
- Slides: SuperFrost Plus coated slides
- Probes: DIG-labeled antisense and sense (control) cRNA probes for GPR81
- Reagents for Hybridization:
 - Hybridization Buffer (Formamide-based)
 - Proteinase K
 - 0.1 M HCl
 - Standard Saline Citrate (SSC) buffers
 - Blocking Reagent (e.g., Roche)
 - Anti-Digoxigenin-AP (Alkaline Phosphatase) Fab fragments
 - NBT (Nitro-blue tetrazolium chloride)
 - BCIP (5-bromo-4-chloro-3'-indolylphosphate p-toluidine salt)
 - MABT Buffer (Maleic acid buffer with Tween-20)
- Equipment: Cryostat, hybridization oven, humidified chambers, water baths

II. Experimental Workflow

Caption: Workflow for GPR81 mRNA in situ hybridization.

III. Step-by-Step Procedure

A. Tissue Preparation

- Perfusion & Dissection: Perfuse the animal with ice-cold PBS to remove blood. Dissect the kidneys and remove the capsule.
- Fixation: Immerse tissues in 4% PFA overnight at 4°C.
- Cryoprotection: Wash tissues in PBS and then immerse in 20-30% sucrose in PBS at 4°C until the tissue sinks (typically 24-48 hours).
- Embedding: Blot the tissue dry, embed in OCT compound in a cryomold, and freeze rapidly on dry ice or in liquid nitrogen. Store blocks at -80°C.
- Sectioning: Cut 10-14 μm thick sections using a cryostat. Collect sections on SuperFrost Plus slides. Allow sections to air dry for 30-60 minutes and store at -80°C until use.

B. Pre-hybridization

- Bring slides to room temperature (RT) for 30 minutes.
- Wash in PBS for 5 minutes.
- To improve probe penetration, treat with 0.1 M HCl for 10 minutes at RT.[\[13\]](#)
- Wash 2x in PBS for 5 minutes each.
- Incubate with Proteinase K (5-10 $\mu\text{g}/\text{mL}$ in PBSTw) for 10-15 minutes at RT.[\[14\]](#) The exact time must be optimized to permeabilize the tissue without destroying morphology.
- Stop the digestion by washing in PBS for 5 minutes.
- Post-fix with 4% PFA for 15-20 minutes at RT to preserve tissue integrity.[\[14\]](#)
- Wash 2x in PBS for 5 minutes each.
- Incubate in pre-hybridization buffer for at least 1 hour at the hybridization temperature (e.g., 60-65°C) in a humidified chamber.[\[14\]](#)

C. Hybridization

- Dilute the DIG-labeled GPR81 antisense probe (and sense probe for negative controls) in pre-warmed hybridization buffer. A typical concentration is 0.5-1.0 µg/mL.
- Remove the pre-hybridization buffer from the slides.
- Apply the probe solution to the tissue sections (~200-300 µL per slide), cover with a coverslip, and ensure there are no air bubbles.
- Incubate overnight (16-20 hours) at 60-65°C in a humidified chamber.[\[15\]](#)

D. Post-Hybridization Washes

- Carefully remove coverslips by immersing slides in 5x SSC at RT.
- Wash in 2x SSC containing 50% formamide at 65°C for 30 minutes.
- Wash twice in 0.2x SSC at 65°C for 30 minutes each to remove non-specifically bound probe.[\[15\]](#)
- Wash briefly in MABT buffer at RT.

E. Immunological Detection

- Blocking: Incubate slides in a blocking solution (e.g., 2% blocking reagent in MABT) for 1-2 hours at RT.
- Antibody Incubation: Dilute the Anti-Digoxigenin-AP antibody (e.g., 1:1500 to 1:2500) in blocking solution. Apply to sections and incubate overnight at 4°C in a humidified chamber.[\[15\]](#)
- Washing: Wash slides thoroughly in MABT, 3x for 10 minutes each.

F. Chromogenic Development

- Equilibrate slides in detection buffer (e.g., NTMT: 100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl₂) for 10 minutes.

- Prepare the color solution by adding NBT and BCIP substrates to the detection buffer.
- Apply the color solution to the slides and incubate in the dark at RT or 37°C.[15] Monitor the color development under a microscope (can take from 2 hours to overnight). The GPR81 mRNA signal will appear as a blue/purple precipitate.
- Stop the reaction by washing the slides in PBS or distilled water once the desired signal-to-noise ratio is achieved.
- (Optional) Counterstain with Nuclear Fast Red for morphological context.
- Dehydrate the slides through an ethanol series, clear with xylene, and mount with a permanent mounting medium.

IV. Controls and Interpretation

- Negative Control (Sense Probe): A slide hybridized with a DIG-labeled sense probe should show no specific staining. This controls for non-specific probe binding.
- Negative Control (No Probe): A slide processed without any probe should show no signal, controlling for non-specific antibody binding or endogenous alkaline phosphatase activity.
- Positive Control: A slide processed for a known, highly expressed housekeeping gene can validate the protocol's efficacy. Alternatively, using tissue from a GPR81-knockout mouse should result in no signal, confirming probe specificity.[6]

A positive result is indicated by the presence of a blue/purple precipitate that is localized to specific cells or structures within the kidney, consistent with the patterns described in the literature.[6][10]

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